4-bromo-N-ethyl-2-methoxy-6-nitroaniline
Overview
Description
4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (BEMN) is an organic compound consisting of a benzene ring, an alkyl group, and a nitro group. BEMN is a versatile reagent used in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. BEMN is also used in the synthesis of dimethyl sulfoxide (DMSO) and is a key component in the synthesis of several other compounds. In addition to its use in synthesis, BEMN has been studied for its potential biological effects, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
4-bromo-N-ethyl-2-methoxy-6-nitroaniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. This compound has also been used in the synthesis of dimethyl sulfoxide (DMSO) and is a key component in the synthesis of several other compounds. In addition, this compound has been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain drugs.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, this compound may also act as an inhibitor of certain transporters, such as P-glycoprotein, which are involved in the transport of drugs across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes and transporters, as discussed above. In addition, this compound has been shown to have a variety of other effects, including the inhibition of angiogenesis, the promotion of apoptosis, and the inhibition of cell proliferation.
Advantages and Limitations for Lab Experiments
4-bromo-N-ethyl-2-methoxy-6-nitroaniline has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, this compound also has some limitations. It is toxic and must be handled with care. In addition, this compound has been found to be unstable and may degrade over time.
Future Directions
There are several potential future directions for research involving 4-bromo-N-ethyl-2-methoxy-6-nitroaniline. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. In addition, further research into the stability of this compound and its potential for degradation over time could be beneficial. Finally, further research into the potential toxicity of this compound and its potential for adverse effects on human health should be conducted.
properties
IUPAC Name |
4-bromo-N-ethyl-2-methoxy-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-11-9-7(12(13)14)4-6(10)5-8(9)15-2/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXSEJCSPXVYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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